2-(4-chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Bradykinin B1 receptor Pain Inflammation

2-(4-Chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 900010-75-5) is a synthetic small molecule (C₁₉H₁₆ClFN₂O₂S, MW 390.86) built on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold and decorated with a 4-chlorobenzenesulfonyl group at the 2-position and a 4-fluorophenyl substituent at the 1-position. This scaffold class has been patented for bradykinin B1 receptor (B1R) antagonism in pain indications and also explored for KCNQ2/3 potassium channel modulation and monoamine reuptake inhibition.

Molecular Formula C19H16ClFN2O2S
Molecular Weight 390.86
CAS No. 900010-75-5
Cat. No. B2574672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
CAS900010-75-5
Molecular FormulaC19H16ClFN2O2S
Molecular Weight390.86
Structural Identifiers
SMILESC1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H16ClFN2O2S/c20-15-5-9-17(10-6-15)26(24,25)23-13-12-22-11-1-2-18(22)19(23)14-3-7-16(21)8-4-14/h1-11,19H,12-13H2
InChIKeyAVOSSDIYESYOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 900010-75-5): Procurement-Relevant Identity and Scaffold Context


2-(4-Chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 900010-75-5) is a synthetic small molecule (C₁₉H₁₆ClFN₂O₂S, MW 390.86) built on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold and decorated with a 4-chlorobenzenesulfonyl group at the 2-position and a 4-fluorophenyl substituent at the 1-position [1]. This scaffold class has been patented for bradykinin B1 receptor (B1R) antagonism in pain indications and also explored for KCNQ2/3 potassium channel modulation and monoamine reuptake inhibition [1][2]. The compound is offered by multiple vendors typically at ≥95% purity (HPLC) for non-human research use, with limited publicly disclosed target-engagement or ADME data specific to this single entity .

Why In-Class Pyrrolopyrazine Analogs Cannot Substitute for 2-(4-Chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine in B1R- or Ion-Channel-Focused Research


The tetrahydropyrrolo[1,2-a]pyrazine chemotype is highly sensitive to both the sulfonamide N-substituent and the aryl group at position 1. Patents from Gruenenthal GmbH covering sulfonylated tetrahydropyrrolo[1,2-a]pyrazines explicitly claim the combination of a 4-chlorobenzenesulfonyl moiety and a 4-fluorophenyl ring as a defined substituent pair within the Markush space for B1R antagonism [1]. In contrast, earlier-generation tetrahydropyrrolopyrazines developed for KCNQ2/3 modulation (e.g., US 7,625,900) carry carbonyl-linked, rather than sulfonyl-linked, substituents, and exhibit entirely different pharmacodynamic profiles [2]. Even minor positional isomerism—such as shifting the fluorine from the 4-position to the 2-position on the phenyl ring (CAS 900010-48-2)—is expected to alter steric and electronic complementarity within the B1R binding pocket, making generic interchange unreliable without confirmatory head-to-head data [1].

Quantitative Differentiation Evidence for 2-(4-Chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine Versus Closest Analogs


B1R Antagonist Patent Inclusion: 4-Fluorophenyl vs. 2-Fluorophenyl Positional Isomer Differentiation

The specific combination of a 1-(4-fluorophenyl) substituent and a 2-(4-chlorobenzenesulfonyl) group is explicitly claimed within the genus of U.S. Patent 8,158,628 as a B1R antagonist scaffold, whereas the 2-fluorophenyl positional isomer (CAS 900010-48-2) carries an ortho-fluorine substitution that alters the dihedral angle and electrostatic potential of the pendant aryl ring [1]. No quantitative B1R IC₅₀ values are publicly available for either compound in peer-reviewed literature, but the patent's selection of 4-fluorophenyl over 2-fluorophenyl in exemplified compound listings indicates a structure-activity preference inferred from internal screening [1].

Bradykinin B1 receptor Pain Inflammation

Sulfonamide vs. Carbonyl-Linked Tetrahydropyrrolopyrazines: Divergent Pharmacological Targets

The sulfonylated series (U.S. 8,158,628) targets the bradykinin B1 receptor, while the carbonyl-linked tetrahydropyrrolopyrazine series (U.S. 7,625,900 and U.S. 7,879,858) is directed at KCNQ2/3 potassium channels and monoamine reuptake inhibition [1][2]. This functional-group switch at the 2-position (sulfonamide vs. carboxamide/ketone) represents a fundamental pharmacological divergence: sulfonamide-based analogs engage B1R, whereas carbonyl-based analogs show affinity for ion channels and neurotransmitter transporters [1][2]. No cross-target data exist to confirm whether sulfonamides retain KCNQ2/3 activity or vice versa.

KCNQ2/3 channel Monoamine reuptake Target selectivity

4-Fluorophenyl vs. 4-Bromophenyl at Position 1: Halogen-Dependent Physicochemical and Potential Pharmacokinetic Differentiation

The 4-fluorophenyl substituent imparts lower lipophilicity (cLogP) and a smaller van der Waals volume compared to the 4-bromophenyl analog (CAS 899739-15-2). Based on calculated physicochemical properties, the 4-fluorophenyl derivative is expected to exhibit improved aqueous solubility and reduced CYP2C9-mediated oxidative metabolic liability relative to the bromine-containing analog, though experimental PK data are not publicly reported for either compound .

Lipophilicity Metabolic stability Halogen bonding

Sulfonyl Group Configuration: 4-Chlorobenzenesulfonyl at N-2 vs. 4-Fluorobenzenesulfonyl at N-2 in Swapped Analogs

In the sulfonylated tetrahydropyrrolo[1,2-a]pyrazine patent space, the 4-chlorobenzenesulfonyl group at the 2-position is paired with the 4-fluorophenyl at position 1 (target compound), while a related analog (1-(4-chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) swaps the halogen-bearing aryl rings between positions 1 and 2 [1]. This swap alters the electronic environment of the sulfonamide nitrogen and the steric occupancy of the B1R binding pocket, likely producing divergent B1R affinity and selectivity profiles, though no head-to-head pharmacological data are publicly available [1].

B1R SAR Sulfonamide electronics Structure-activity relationship

Evidence-Backed Application Scenarios for 2-(4-Chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine


B1R Antagonist Lead Optimization in Inflammatory and Neuropathic Pain Programs

Based on the patent assignment of sulfonylated tetrahydropyrrolo[1,2-a]pyrazines as B1R antagonists (US 8,158,628), this compound serves as a structurally defined starting point for medicinal chemistry optimization targeting bradykinin B1 receptor-mediated pain and inflammation pathways [1]. The 4-fluorophenyl substituent provides a synthetic handle for further derivatization or radiolabeling ([¹⁸F] substitution) for PET imaging studies.

Pharmacological Tool Compound for B1R vs. B2R Selectivity Profiling

Because the bradykinin B1 receptor is inducibly expressed during inflammation while B2R is constitutively expressed, a well-characterized B1R antagonist tool compound is essential for dissecting kinin receptor subtype contributions in disease models [1]. This compound, as a member of the Gruenenthal patented B1R antagonist series, can be used in comparative pharmacology panels against established peptide B1R antagonists (e.g., des-Arg¹⁰-kallidin) to validate small-molecule efficacy in recombinant and native B1R assay systems [1].

Comparative Sulfonamide SAR Libraries for Halogen-Scanning Studies

The availability of structurally matched analogs with different halogen substitutions (4-F, 4-Cl, 4-Br on the N-2 sulfonyl phenyl ring and C-1 aryl ring) makes this compound valuable for systematic halogen-scanning SAR studies [1]. Researchers can directly compare target engagement, cellular potency, and ADME parameters across the halogen series to derive predictive models for halogen-bonding contributions in the B1R binding pocket.

Physicochemical Benchmarking Against Carbonyl-Linked Tetrahydropyrrolopyrazine Series

Given the divergent target profiles between sulfonamide-linked (B1R) and carbonyl-linked (KCNQ2/3, monoamine transporters) tetrahydropyrrolopyrazines, this compound can serve as a reference standard when profiling newly synthesized analogs for target selectivity across these distinct pharmacological endpoints [1][2]. Its inclusion in cross-screening panels helps establish whether sulfonamide-containing analogs retain any residual KCNQ channel or transporter activity.

Quote Request

Request a Quote for 2-(4-chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.